N-Fmoc-3-methyl-D-homophenylalanine
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Overview
Description
N-Fmoc-3-methyl-D-homophenylalanine: is a derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a methyl group at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-methyl-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3-methyl-D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-3-methyl-D-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: Reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling reactions
Major Products: The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-Fmoc-3-methyl-D-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the development of peptide-based pharmaceuticals. It is involved in the synthesis of peptide drugs that target specific proteins or enzymes in the body .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties for various applications .
Mechanism of Action
The mechanism of action of N-Fmoc-3-methyl-D-homophenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications .
Comparison with Similar Compounds
N-Fmoc-D-homophenylalanine: Similar structure but lacks the methyl group at the 3-position.
N-Fmoc-L-phenylalanine: Similar structure but with a different stereochemistry and no methyl group.
N-Fmoc-3-methyl-L-homophenylalanine: Similar structure but with a different stereochemistry
Uniqueness: N-Fmoc-3-methyl-D-homophenylalanine is unique due to the presence of the methyl group at the 3-position and the D-configuration. These features can influence the compound’s reactivity and interactions in peptide synthesis and biological applications .
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
ACGCQDJLKBTGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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